REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][CH:6]=1.Cl.[C:9](Cl)(=[O:16])[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClCC(Cl)(Cl)Cl>[C:9]([C:6]1[NH:5][C:4](=[O:7])[NH:3][C:2]=1[CH3:1])(=[O:16])[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1 |f:1.2,3.4.5.6|
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(NC1)=O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=NC=C1)(=O)Cl
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCC(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at 85° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The tetrachloroethane is decanted from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the residue is quenched with water and neutralized with sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |